![molecular formula C19H25BrN2O2 B6967811 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B6967811.png)
2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide is a complex organic compound that features a bromophenyl group, a cyclohexanecarbonyl moiety, and a pyrrolidinylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide typically involves multiple steps:
-
Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of phenyl compounds to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
-
Cyclohexanecarbonylation: : The bromophenyl intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the cyclohexanecarbonyl derivative.
-
Pyrrolidine Introduction: : The cyclohexanecarbonyl derivative is reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.
-
Acetamide Formation: : Finally, the compound is treated with acetic anhydride or acetyl chloride to form the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.
Substitution: Substituted phenyl derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand in the study of receptor-ligand interactions. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological activities. Its structural components suggest it might interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidinyl and acetamide groups might interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
2-[1-[1-(4-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide: Similar structure but with bromine at the para position.
2-[1-[1-(3-Chlorophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide: Chlorine instead of bromine.
2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]piperidin-3-yl]acetamide: Piperidine ring instead of pyrrolidine.
Uniqueness
The unique combination of the bromophenyl group, cyclohexanecarbonyl moiety, and pyrrolidinylacetamide structure distinguishes 2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide from its analogs. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-[1-(3-bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O2/c20-16-6-4-5-15(12-16)19(8-2-1-3-9-19)18(24)22-10-7-14(13-22)11-17(21)23/h4-6,12,14H,1-3,7-11,13H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXBUUILUIBRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)N3CCC(C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
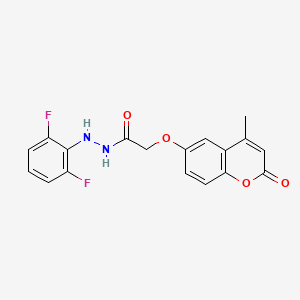
![2-[2-Fluoro-4-[(2-methyl-2,3-dihydro-1-benzofuran-3-yl)sulfamoyl]phenoxy]acetic acid](/img/structure/B6967738.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-3-prop-2-enylimidazolidine-2,4,5-trione](/img/structure/B6967747.png)
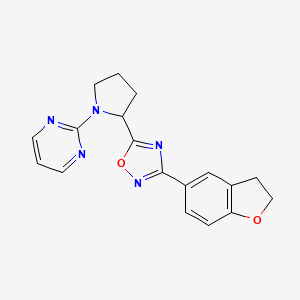
![3-[(2-Chlorophenyl)methyl]-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B6967767.png)
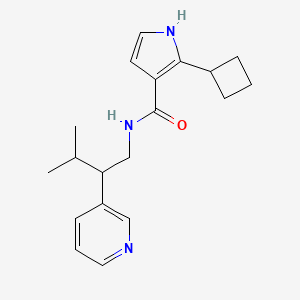
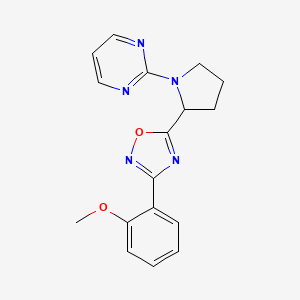
![1-[2-(2-Hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione](/img/structure/B6967786.png)
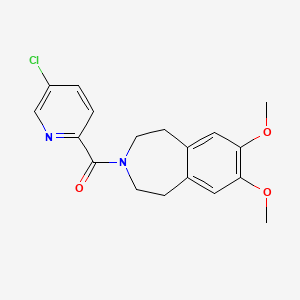
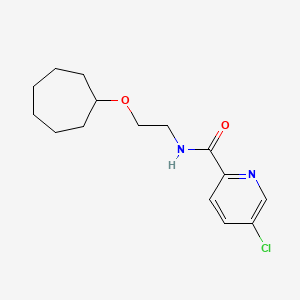
![5-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6967820.png)
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6967821.png)
![3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide](/img/structure/B6967827.png)
![3-[(2-Bromo-5-methoxyphenyl)methyl]-5-tert-butyl-5-methylimidazolidine-2,4-dione](/img/structure/B6967836.png)
